2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-13-23-16(11-17(24-13)25-10-2-7-22-25)20-8-9-21-18(26)12-27-15-5-3-14(19)4-6-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVGZREQPDUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.86 g/mol. The structure features a 4-chlorophenoxy group, a pyrimidine ring substituted with a pyrazole , and an acetamide functional group, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, inhibitors targeting phospholipase A2 (PLA2) have been studied for their role in modulating inflammatory responses .
- Impact on Osteoclastogenesis : Related compounds have demonstrated significant inhibitory effects on osteoclast formation, suggesting potential applications in treating osteolytic disorders . This mechanism is crucial for conditions like osteoporosis, where excessive bone resorption occurs.
- Anticancer Activity : Some derivatives of similar structures have exhibited anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Osteoclastogenesis Inhibition
In a study examining the effects of related compounds on osteoclastogenesis, it was found that the compound significantly reduced the formation of mature osteoclasts in vitro. The treatment altered the expression levels of several key genes associated with osteoclast differentiation, leading to decreased bone resorption activity .
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer properties of structurally similar compounds showed that they could effectively inhibit cell proliferation in various cancer cell lines, including colon cancer cells (HCT116). The study reported that certain derivatives had an IC50 value lower than that of established anticancer drugs like doxorubicin, indicating strong potential for therapeutic use .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The pyrazole ring is known to interact with multiple targets involved in cancer progression, including kinases and other signaling pathways.
- Case Studies :
- A study demonstrated that derivatives similar to the compound showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation into pyrazole-linked compounds revealed their ability to inhibit Aurora-A kinase, a critical regulator in cell cycle progression, with IC50 values as low as 0.067 µM .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications:
- Target Pathways : Inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways are mechanisms through which such compounds may exert their effects.
- Research Findings : Pyrazole derivatives have been associated with reduced inflammation in animal models, indicating their utility in treating inflammatory diseases .
Agrochemical Applications
The chlorophenoxy group is often associated with herbicidal activity. The compound's structural characteristics may provide insights into its potential use in agrochemicals:
- Synthesis of Agrochemicals : The compound can serve as an intermediate for synthesizing more complex herbicides or fungicides, similar to how other chlorophenoxy derivatives are utilized in agriculture .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of the compound are crucial for understanding its therapeutic efficacy:
- Bioavailability : Studies suggest that modifications to the side chains can enhance solubility and bioavailability, improving the overall effectiveness of the compound in clinical settings.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile; however, comprehensive studies are warranted to establish long-term safety .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemical Contexts
highlights several herbicides with overlapping functional groups, such as pyrimidine, pyrazole, and chloro-substituted aromatic systems. Key comparisons include:
Key Differences :
- The 4-chlorophenoxy group may enhance soil persistence compared to methylsulfonyl or nitrobenzoyl substituents in other herbicides .
Pharmacological Analogues (Kinase Inhibitors)
describes pyrimidine-pyrazole derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors. For example:
- 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (18): Structural Similarities: Fluoropyrimidine core, pyrazole substituents, acetamide linker. Key Data: IC₅₀ = 12 nM against CDK2, high metabolic stability (t₁/₂ > 4 hrs in human liver microsomes) .
| Parameter | Compound 18 | Target Compound |
|---|---|---|
| Pyrimidine Substitution | 5-Fluoro, 4-(1-methylpyrazol-4-yl) | 2-Methyl, 6-(1H-pyrazol-1-yl) |
| Acetamide Linker | Directly attached to pyrazole | Ethylamino spacer between pyrimidine and acetamide |
| Bioactivity | CDK2 inhibition | Unknown (predicted kinase modulation possible) |
Inference :
- Absence of fluorine could reduce metabolic stability but lower synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
